Cas no 1448125-89-0 ((6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone)

(6-Methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a methoxy-substituted indole core linked to a piperazine-thiazole-thiophene scaffold. This structure confers potential pharmacological relevance, particularly in targeting receptor or enzyme interactions due to its diverse functional groups. The indole moiety may enhance binding affinity, while the thiazole and thiophene rings contribute to electronic and steric properties, potentially improving selectivity. The piperazine linker offers conformational flexibility, aiding in molecular recognition. This compound is of interest in medicinal chemistry for its modular design, enabling further derivatization for structure-activity relationship studies. Suitable for research applications, it requires careful handling under controlled conditions due to its complex reactivity profile.
(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone structure
1448125-89-0 structure
商品名:(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
CAS番号:1448125-89-0
MF:C21H20N4O2S2
メガワット:424.539101600647
CID:5917424
PubChem ID:71811081

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
    • (6-methoxy-1H-indol-2-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
    • AKOS024572173
    • F6477-0544
    • 1448125-89-0
    • 6-METHOXY-2-{4-[4-(THIOPHEN-3-YL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}-1H-INDOLE
    • インチ: 1S/C21H20N4O2S2/c1-27-16-3-2-14-10-18(22-17(14)11-16)20(26)24-5-7-25(8-6-24)21-23-19(13-29-21)15-4-9-28-12-15/h2-4,9-13,22H,5-8H2,1H3
    • InChIKey: JOMAKCYRJPQLMW-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2=CSC=C2)N=C1N1CCN(C(C2=CC3C=CC(=CC=3N2)OC)=O)CC1

計算された属性

  • せいみつぶんしりょう: 424.10276824g/mol
  • どういたいしつりょう: 424.10276824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6477-0544-10μmol
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
10μl
$69.0 2023-05-20
Life Chemicals
F6477-0544-30mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
30mg
$119.0 2023-05-20
Life Chemicals
F6477-0544-50mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
50mg
$160.0 2023-05-20
Life Chemicals
F6477-0544-100mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
100mg
$248.0 2023-05-20
Life Chemicals
F6477-0544-10mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
10mg
$79.0 2023-05-20
Life Chemicals
F6477-0544-2μmol
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6477-0544-3mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6477-0544-20μmol
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6477-0544-75mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
75mg
$208.0 2023-05-20
Life Chemicals
F6477-0544-25mg
6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
1448125-89-0 90%+
25mg
$109.0 2023-05-20

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 関連文献

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanoneに関する追加情報

Introduction to (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone and Its Applications in Modern Chemical Biology

The compound with the CAS number 1448125-89-0 is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. The molecular structure of this compound, specifically the presence of a (6-methoxy-1H-indol-2-yl) moiety linked to a (4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone backbone, suggests a rich chemical diversity that can be exploited for various pharmacological applications.

In recent years, there has been a surge in research focusing on indole derivatives and their derivatives due to their demonstrated efficacy in modulating various biological pathways. The indole ring, a core structural unit in numerous bioactive molecules, is known for its ability to interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position of the indole ring further enhances its pharmacological profile by influencing electronic properties and metabolic stability.

The piperazine moiety in the compound's structure is another key feature that contributes to its potential biological activity. Piperazines are widely recognized for their role as pharmacophores in drug design, particularly due to their ability to form hydrogen bonds and interact with biological targets. The presence of a thiophene ring in the piperazine part of the molecule adds another layer of complexity, potentially enhancing binding affinity and selectivity.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly for their anti-inflammatory, antimicrobial, and anticancer properties. The integration of a thiazole ring with a piperazine scaffold in this compound suggests that it may exhibit similar therapeutic effects. Moreover, the thiophene moiety attached to the thiazole ring further expands the structural diversity, which could be crucial for achieving high specificity in drug interactions.

The combination of these structural elements—indole, methoxy group, piperazine, thiophene, and thiazole—makes this compound a promising candidate for further investigation in drug discovery. The molecular framework suggests potential interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

One of the most exciting aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The versatility of its structure allows for modifications at multiple sites, enabling researchers to fine-tune its pharmacological properties. For instance, substituents can be introduced at different positions on the indole ring or the piperazine moiety to enhance solubility, bioavailability, or target specificity.

In addition to its structural diversity, this compound also benefits from the growing body of knowledge about indole derivatives. Numerous studies have demonstrated the therapeutic potential of indole-based compounds in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By leveraging this existing knowledge, researchers can accelerate the development process and potentially identify new therapeutic applications for this compound.

The synthesis of such complex molecules requires sophisticated chemical techniques and methodologies. Advanced synthetic strategies are employed to construct the intricate molecular framework while maintaining high purity and yield. Techniques such as multi-step organic synthesis, cross-coupling reactions, and palladium catalysis are often utilized to achieve the desired structure efficiently.

Evaluation of the compound's biological activity is another critical aspect of its development. In vitro assays are conducted to assess interactions with target proteins and enzymes, providing insights into its potential therapeutic effects. Additionally, preclinical studies may be performed to evaluate its safety profile and pharmacokinetic properties before moving into clinical trials.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help optimize the molecular structure for improved efficacy.

The growing interest in targeted therapies has also influenced research efforts focused on this compound. By designing molecules that selectively interact with specific biological targets, it may be possible to develop treatments with fewer side effects and higher efficacy. The unique structural features of this compound make it an attractive candidate for developing targeted therapies against various diseases.

In conclusion, (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone (CAS number: 1448125-89-0) represents a promising advancement in chemical biology and drug discovery. Its complex molecular structure suggests potential biological activities that warrant further investigation. By leveraging existing knowledge about indole derivatives and employing advanced synthetic techniques, researchers can explore its therapeutic potential and develop novel treatments for various diseases.

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